Rosuvastatin (Calcium)

Description

BenchChem offers high-quality Rosuvastatin (Calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin (Calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

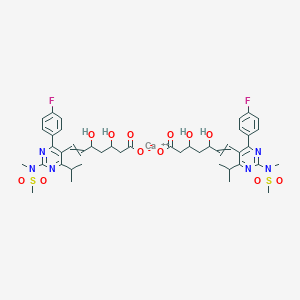

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H54CaF2N6O12S2 |

|---|---|

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |

InChI Key |

LALFOYNTGMUKGG-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rosuvastatin Calcium in Hyperlipidemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) calcium, a potent synthetic statin, is a cornerstone in the management of hyperlipidemia. Its primary mechanism of action revolves around the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic mevalonate (B85504) pathway of cholesterol biosynthesis. This guide provides a detailed technical overview of rosuvastatin's molecular action, the consequent cellular responses, and its broader impacts on lipid metabolism and vascular health. It includes a compilation of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

Rosuvastatin's fundamental action is its high-affinity, competitive, and reversible binding to HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[2][3] By obstructing the active site of HMG-CoA reductase, rosuvastatin effectively curtails the endogenous production of cholesterol in the liver, the primary site of cholesterol synthesis and regulation.[3][4] The inhibition is potent, with rosuvastatin exhibiting a steady-state inhibition constant (K(i)*) of approximately 0.1 nM.[1]

Signaling Pathway: Cholesterol Biosynthesis and its Inhibition

The following diagram illustrates the pivotal position of HMG-CoA reductase in the mevalonate pathway and the inhibitory action of rosuvastatin.

Cellular Response to Reduced Intracellular Cholesterol

The inhibition of hepatic cholesterol synthesis by rosuvastatin triggers a compensatory cellular response aimed at restoring cholesterol homeostasis. This response is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.

Upregulation of LDL Receptor Expression

A decrease in intracellular cholesterol levels leads to the activation of SREBP-2. This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the low-density lipoprotein (LDL) receptor.[5] This results in increased transcription and translation of LDL receptors, which are then trafficked to the surface of hepatocytes.[2][3] The increased density of LDL receptors on the liver cell surface enhances the clearance of circulating LDL-cholesterol (LDL-C) from the bloodstream, a key factor in rosuvastatin's potent LDL-C lowering effect.[3]

Signaling Pathway: SREBP-2 Mediated Upregulation of LDL Receptors

The following diagram outlines the signaling cascade leading to increased LDL receptor expression.

Effects on Other Lipoproteins and Apolipoproteins

Rosuvastatin's impact extends beyond LDL-C reduction. It also favorably modulates other components of the lipid profile.

VLDL and Apolipoprotein B

Rosuvastatin has been shown to decrease the production of very-low-density lipoprotein (VLDL) and its primary structural protein, apolipoprotein B (ApoB).[6][7] Studies have demonstrated that rosuvastatin can reduce the hepatic secretion of VLDL-ApoB100, partly by increasing its intracellular degradation.[8] Furthermore, rosuvastatin increases the fractional catabolic rates of VLDL, intermediate-density lipoprotein (IDL), and LDL-ApoB, contributing to the overall reduction in atherogenic lipoproteins.[9]

HDL Cholesterol and Triglycerides

Clinical trials have consistently shown that rosuvastatin treatment leads to a modest increase in high-density lipoprotein cholesterol (HDL-C) levels and a significant reduction in plasma triglycerides.[10][11]

Quantitative Data on Lipid Modification

The lipid-modifying efficacy of rosuvastatin has been extensively documented in numerous clinical trials. The following tables summarize the dose-dependent effects of rosuvastatin on lipid profiles and provide a comparison with other commonly prescribed statins.

Table 1: Dose-Response of Rosuvastatin on Lipid Parameters (% Change from Baseline)

| Dose of Rosuvastatin | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase |

| 1 mg | -35.8% | -25.5% | -16.0% | +7.5% |

| 2.5 mg | -42.8% | -30.5% | -19.4% | +9.6% |

| 5 mg | -49.6% | -35.4% | -21.4% | +10.9% |

| 10 mg | -54.7% | -39.1% | -23.2% | +11.8% |

| 20 mg | -60.9% | -43.5% | -25.2% | +12.8% |

| 40 mg | -66.0% | -45.1% | -26.2% | +12.8% |

| Data from a randomized, double-blind phase II trial in Japanese patients with hypercholesterolemia.[12] |

Table 2: Comparison of LDL-C Reduction with Rosuvastatin and Other Statins (% Change from Baseline at Week 6)

| Daily Dose | Rosuvastatin | Atorvastatin (B1662188) | Simvastatin | Pravastatin |

| 10 mg | -46% | -37% | -28% | -20% |

| 20 mg | -52% | -43% | -35% | -24% |

| 40 mg | -55% | -48% | -39% | -30% |

| 80 mg | --- | -51% | -46% | --- |

| Data from a multicenter, open-label, dose-ranging study in patients with hyperlipidemia or mixed dyslipidemia.[9] |

Table 3: Comparative Efficacy of Rosuvastatin 10 mg vs. Atorvastatin 10 mg in High-Risk Patients (% Change from Baseline at 12 Weeks)

| Lipid Parameter | Rosuvastatin 10 mg | Atorvastatin 10 mg |

| LDL-C | -44.7% | -33.9% |

| Total Cholesterol | -31.8% | -25.1% |

| Triglycerides | -18.9% | -16.1% |

| HDL-C | +6.4% | +5.7% |

| Data from the DISCOVERY Alpha study.[3] |

Pleiotropic Effects of Rosuvastatin

Beyond its lipid-lowering properties, rosuvastatin exerts several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[13][14] These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway, which are crucial for the post-translational modification and function of various signaling proteins.

Key pleiotropic effects include:

-

Improved Endothelial Function: Rosuvastatin enhances the production of nitric oxide (NO), a potent vasodilator, and improves overall endothelial function.[11][13]

-

Anti-inflammatory Properties: It reduces levels of inflammatory markers such as C-reactive protein (CRP).[13][15]

-

Antioxidant Effects: Rosuvastatin has been shown to decrease oxidative stress.[13]

-

Plaque Stabilization: It contributes to the stabilization of atherosclerotic plaques, making them less prone to rupture.[13]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol outlines a colorimetric assay to determine HMG-CoA reductase activity by measuring the decrease in NADPH absorbance at 340 nm.[16][17]

Materials:

-

HMG-CoA Reductase enzyme (purified or in microsomal preparation)

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing KCl, EDTA, and DTT)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

-

Test inhibitor (e.g., rosuvastatin) and solvent control

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and NADPH.

-

Enzyme and Inhibitor Preparation: In separate wells of the microplate, add the HMG-CoA reductase enzyme. For inhibitor screening, add the test inhibitor at various concentrations to designated wells. Include an enzyme control well (with solvent) and a no-enzyme control well.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

-

Determine the specific activity of the enzyme using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC₅₀ value.

-

Experimental Workflow:

Western Blot Analysis of LDL Receptor Expression

This protocol describes the semi-quantitative analysis of LDL receptor protein levels in cell lysates.[4]

Materials:

-

Cultured cells (e.g., HepG2) treated with rosuvastatin or control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LDL receptor

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the LDL receptor overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.

-

Densitometry Analysis: Quantify the band intensities for the LDL receptor and the loading control. Normalize the LDL receptor signal to the loading control to determine the relative changes in expression.

Experimental Workflow:

Conclusion

The mechanism of action of rosuvastatin calcium in hyperlipidemia is a well-defined, multi-faceted process. Its core function is the potent and selective inhibition of HMG-CoA reductase, which sets in motion a cascade of events including the upregulation of hepatic LDL receptors and enhanced clearance of circulating LDL-C. Concurrently, rosuvastatin favorably modulates other lipid and apolipoprotein parameters and exerts beneficial pleiotropic effects on the vasculature. This comprehensive understanding of its mechanism, supported by robust quantitative data and established experimental methodologies, underscores its critical role in the therapeutic armamentarium against cardiovascular disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Effects of 20 mg rosuvastatin on VLDL1-, VLDL2-, IDL- and LDL-ApoB kinetics in type 2 diabetes [pubmed.ncbi.nlm.nih.gov]

- 3. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. Rosuvastatin reduces plasma lipids by inhibiting VLDL production and enhancing hepatobiliary lipid excretion in ApoE*3-leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. pjmhsonline.com [pjmhsonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Randomized dose-response study of rosuvastatin in Japanese patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study | PLOS One [journals.plos.org]

- 15. ahajournals.org [ahajournals.org]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of Rosuvastatin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) calcium is a synthetic, third-generation statin, a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] It is widely prescribed for the management of dyslipidemia and in the primary and secondary prevention of cardiovascular disease.[3] Rosuvastatin exhibits high potency in lowering low-density lipoprotein cholesterol (LDL-C), along with beneficial effects on other lipid parameters, including triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C).[4] Beyond its lipid-lowering effects, rosuvastatin is recognized for its pleiotropic effects, which are independent of its primary mechanism of action and contribute to its cardiovascular protective properties.[5][6][7] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of rosuvastatin calcium, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Rosuvastatin exerts its primary effect through the competitive, reversible, and selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9] This inhibition occurs predominantly in the liver, the primary site of cholesterol synthesis and LDL-C clearance.[2][10]

The inhibition of HMG-CoA reductase by rosuvastatin leads to a decrease in intracellular cholesterol concentrations in hepatocytes. This reduction in hepatic cholesterol triggers a compensatory upregulation of LDL receptors on the surface of liver cells.[2][11] The increased number of LDL receptors enhances the clearance of circulating LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[2][11] Rosuvastatin also modestly reduces the hepatic synthesis of very-low-density lipoprotein (VLDL), a precursor to LDL, and increases HDL-C levels, although the exact mechanisms for the latter are not fully elucidated.[2][12]

Pleiotropic Effects and Signaling Pathways

Beyond lipid lowering, rosuvastatin exhibits several pleiotropic effects that contribute to its cardiovascular benefits. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which serve as lipid attachments for various intracellular signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac.

-

RhoA/ROCK Pathway: By inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), a key isoprenoid, rosuvastatin prevents the activation of the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[13][14][15] Inhibition of this pathway leads to the upregulation of endothelial nitric oxide synthase (eNOS), improved endothelial function, and reduced vascular smooth muscle cell proliferation.[13][15]

-

eNOS Signaling: Rosuvastatin enhances the expression and activity of endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of nitric oxide (NO).[16][17][18] NO is a potent vasodilator with anti-inflammatory, anti-proliferative, and anti-thrombotic properties. The upregulation of eNOS by rosuvastatin is mediated, in part, through the inhibition of the RhoA/ROCK pathway and activation of the PI3K/Akt signaling cascade.[18][19]

-

NF-κB Signaling: Rosuvastatin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses.[3][20][21] By suppressing NF-κB, rosuvastatin can reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby attenuating vascular inflammation, a key process in atherosclerosis.[3][20]

Pharmacokinetics

The pharmacokinetic profile of rosuvastatin is characterized by its hydrophilic nature, selective hepatic uptake, minimal metabolism, and a relatively long half-life.[13][22]

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | ~20% | [12][23] |

| Tmax (Time to peak plasma concentration) | 3-5 hours | [1][12][23] |

| Effect of Food | Decreased rate of absorption (Cmax reduced by 20%), but no effect on the extent of absorption (AUC). | [12] |

| Distribution | ||

| Protein Binding | 88% (mainly to albumin) | [23] |

| Volume of Distribution (Vd) | ~134 L | [23] |

| Metabolism | ||

| Extent | Minimally metabolized (~10% of the dose) | [1][12][23] |

| Major Metabolite | N-desmethyl rosuvastatin (one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound) | [1][12][23] |

| Primary Cytochrome P450 Isoenzyme | CYP2C9 | [8][12][23] |

| Excretion | ||

| Primary Route | Feces (~90%) | [8][12][23] |

| Elimination Half-life (t1/2) | ~19 hours | [8][23] |

| Special Populations | ||

| Race | ~2-fold higher exposure in Asian subjects compared to Caucasians. | [1][23] |

| Renal Impairment | Severe impairment (CrCl <30 mL/min) significantly increases exposure. | [1] |

| Hepatic Impairment | Contraindicated in active liver disease. | [1] |

Pharmacodynamics

Rosuvastatin produces a dose-dependent reduction in LDL-C, total cholesterol (TC), and triglycerides, while increasing HDL-C levels.[4][13][19] The therapeutic response is typically observed within one week of initiating therapy, with the maximum effect achieved within four weeks.[12]

| Dose (mg/day) | Mean % Reduction in LDL-C | Mean % Increase in HDL-C | Reference(s) |

| 5 | -45% | +7.7% | [24] |

| 10 | -52% | +9.6% | [4][24] |

| 20 | -55% | +10.2% | [24] |

| 40 | -63% | +14% | [4][22] |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of rosuvastatin in various patient populations.

Key Clinical Trials:

-

AURORA (A study to evaluate the Use of Rosuvastatin in subjects On Regular haemodialysis: an Assessment of survival and cardiovascular events): This trial investigated the effects of rosuvastatin (10 mg/day) in patients with end-stage renal disease undergoing hemodialysis. The study did not show a significant reduction in the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][8][9][15]

-

STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin): This trial compared the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin (B1207561) across their respective dose ranges. Rosuvastatin was found to be more effective at lowering LDL-C than the other statins at comparable doses.[12][15][23][28][29][30][31][32]

Safety Profile

Rosuvastatin is generally well-tolerated. The most common adverse effects are mild and transient, including myalgia, headache, nausea, and asthenia.[33]

Serious Adverse Effects:

-

Myopathy and Rhabdomyolysis: Although rare, muscle-related side effects, including myopathy and rhabdomyolysis (severe muscle breakdown), can occur, particularly at higher doses or with certain drug interactions.[33]

-

Hepatotoxicity: Clinically significant elevations in liver transaminases are uncommon.[33]

-

New-onset Diabetes Mellitus: An increased risk of developing type 2 diabetes has been reported, particularly in patients with pre-existing risk factors.

Drug Interactions:

Rosuvastatin has a lower potential for cytochrome P450-mediated drug interactions compared to other statins, as it is only minimally metabolized by CYP2C9.[4][8][22] However, co-administration with certain drugs can increase rosuvastatin plasma concentrations and the risk of myopathy.

| Interacting Drug/Class | Effect on Rosuvastatin | Recommendation | Reference(s) |

| Cyclosporine | Significantly increases exposure | Limit rosuvastatin dose to 5 mg once daily | [20][23][29] |

| Gemfibrozil | Significantly increases exposure | Avoid combination; if necessary, do not exceed 10 mg rosuvastatin once daily | [20][23][29] |

| Certain Protease Inhibitors (e.g., atazanavir/ritonavir, lopinavir/ritonavir) | Increase exposure | Limit rosuvastatin dose to 10 mg once daily | [8][20][29] |

| Antacids (containing aluminum and magnesium) | Decrease rosuvastatin absorption | Administer antacid at least 2 hours after rosuvastatin | [14][18][28] |

| Niacin, Fibrates | Increased risk of myopathy | Use with caution and consider dose reduction | [14][20][29] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro inhibitory activity of rosuvastatin on HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

-

Rosuvastatin calcium solutions of varying concentrations

-

UV-visible spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NADPH in a quartz cuvette.

-

Add a specific concentration of rosuvastatin or vehicle control to the reaction mixture and pre-incubate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) at 37°C.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each rosuvastatin concentration relative to the vehicle control.

-

Calculate the IC50 value (the concentration of rosuvastatin that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the rosuvastatin concentration.

Hepatocyte Uptake Assay

This protocol outlines a method to assess the uptake of rosuvastatin into primary hepatocytes.

Principle: The rate of uptake of radiolabeled or non-labeled rosuvastatin into cultured hepatocytes is measured over time.

Materials:

-

Isolated primary hepatocytes (rat or human)

-

Hepatocyte culture medium

-

Krebs-Henseleit buffer or similar incubation buffer

-

Radiolabeled ([¹⁴C] or [³H]) rosuvastatin or non-labeled rosuvastatin

-

Scintillation counter or LC-MS/MS for quantification

-

Oil-spin method reagents (e.g., silicone oil, perchloric acid) for rapid separation

Procedure:

-

Plate isolated hepatocytes in collagen-coated culture plates and allow them to form a monolayer.

-

Wash the hepatocyte monolayer with pre-warmed incubation buffer.

-

Initiate the uptake by adding the incubation buffer containing a known concentration of rosuvastatin (radiolabeled or non-labeled).

-

Incubate for various time points (e.g., 0.5, 1, 2, 5, 10 minutes) at 37°C.

-

To terminate the uptake, rapidly wash the cells with ice-cold buffer. For the oil-spin method, layer the cell suspension over silicone oil and centrifuge to separate the cells from the incubation medium.

-

Lyse the cells and measure the intracellular concentration of rosuvastatin using a scintillation counter (for radiolabeled compound) or LC-MS/MS.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

JUPITER Trial Methodology

Objective: To determine if rosuvastatin 20 mg daily would decrease the rate of first major cardiovascular events in apparently healthy men and women with low to normal LDL-C but elevated hs-CRP.

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Participants: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C levels <130 mg/dL and hs-CRP levels ≥2.0 mg/L.

Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a placebo.

Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.

Follow-up: The trial was stopped early after a median follow-up of 1.9 years due to a significant benefit observed in the rosuvastatin group.

Statistical Analysis: The primary analysis was based on the intention-to-treat principle, using a Cox proportional-hazards model to compare the time to the first primary endpoint event between the two groups.

References

- 1. JUPITER trial - Wikipedia [en.wikipedia.org]

- 2. abcam.cn [abcam.cn]

- 3. Rosuvastatin: A Potential Therapeutic Agent for Inhibition of Mechanical Pressure-Induced Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. telecardiologo.com [telecardiologo.com]

- 5. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The STELLAR trial protocol: a prospective multicentre trial for Richter’s syndrome consisting of a randomised trial investigation CHOP-R with or without acalabrutinib for newly diagnosed RS and a single-arm platform study for evaluation of novel agents in relapsed disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Hepatic Uptake Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. cardionerds.com [cardionerds.com]

- 21. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. ahajournals.org [ahajournals.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. academic.oup.com [academic.oup.com]

- 26. apjai-journal.org [apjai-journal.org]

- 27. benchchem.com [benchchem.com]

- 28. merckconnect.com [merckconnect.com]

- 29. Role of Sotatercept in Management of Pulmonary Arterial Hypertension: The STELLAR Trial - American College of Cardiology [acc.org]

- 30. researchgate.net [researchgate.net]

- 31. Interpretation of Protein-Mediated Uptake of Statins by Hepatocytes Is Confounded by the Residual Statin-Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effects of rosuvastatin on nitric oxide-dependent function in aorta and corpus cavernosum of diabetic mice: relationship to cholesterol biosynthesis pathway inhibition and lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Rosuvastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) calcium is a synthetic lipid-lowering agent and a highly potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This technical guide provides a comprehensive overview of the principal synthetic methodologies for rosuvastatin calcium and a detailed summary of its key chemical properties. The document includes structured data tables for quantitative analysis, detailed experimental protocols for synthesis and analytical characterization, and visual diagrams of synthetic pathways and the mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Properties of Rosuvastatin Calcium

Rosuvastatin calcium is a white to off-white or yellow crystalline powder.[3][4] It is the hemicalcium salt of rosuvastatin.[1] The compound is known for its hydrophilic nature, which contributes to its high uptake and selectivity for action in the liver.[5]

Physicochemical Data

A summary of the key physicochemical properties of rosuvastatin calcium is presented in Table 1.

| Property | Value | References |

| Chemical Name | bis[(E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid] calcium salt | [4] |

| Molecular Formula | (C₂₂H₂₇FN₃O₆S)₂Ca | [1] |

| Molecular Weight | 1001.14 g/mol | [1] |

| Appearance | White to off-white/yellow crystalline powder | [3][4] |

| Melting Point | 122-160 °C (decomposes) | [3][6] |

| Solubility | Sparingly soluble in water and methanol (B129727); slightly soluble in ethanol; soluble in DMSO (100 mg/mL) and DMF. | [3][5][7] |

| pKa | ~4.0 | [5] |

| Optical Rotation | [α]/D +12° to +18° (c=1 in methanol:water 1:1) | [6][8] |

| UV λmax | 243 nm (in methanol or phosphate (B84403) buffer) | [6][9] |

| LogP (octanol/water) | 0.13 (at pH 7.0) | [5] |

Synthesis of Rosuvastatin Calcium

The synthesis of rosuvastatin calcium is a multi-step process that involves the construction of two key fragments: the pyrimidine (B1678525) core and the chiral dihydroxyheptenoic acid side chain. Several synthetic strategies have been developed, with the most common approaches utilizing a Wittig-type olefination to couple these two fragments.

Key Synthetic Strategies

Two prominent strategies for the synthesis of rosuvastatin calcium are outlined below:

-

Convergent Synthesis via Wittig Reaction: This is a widely employed industrial method. It involves the synthesis of a pyrimidine phosphonium (B103445) salt (or a related ylide precursor) and a chiral aldehyde side-chain. These two intermediates are then coupled via a Wittig reaction to form the rosuvastatin backbone, followed by deprotection and salt formation.[10][11][12]

-

Stereocontrolled Synthesis via Intramolecular Cyclization: This approach focuses on establishing the stereochemistry of the side chain early in the synthesis. A key step involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to create a key intermediate for the statin side chain.[13]

Visualization of a General Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for rosuvastatin calcium, highlighting the key stages of fragment synthesis, coupling, and final product formation.

Caption: A generalized workflow for the synthesis of Rosuvastatin Calcium.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments in the synthesis and analysis of rosuvastatin calcium.

Synthesis Protocol: Wittig Reaction for Rosuvastatin Intermediate

This protocol describes the coupling of the pyrimidine core and the chiral side chain via a Wittig reaction.

-

Preparation of the Ylide:

-

Suspend the pyrimidine phosphonium salt in a suitable anhydrous solvent (e.g., DMSO, THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[10][14]

-

Add a strong base (e.g., potassium carbonate, sodium hexamethyldisilazide) portion-wise at a controlled temperature (e.g., 25-35°C) to generate the corresponding ylide.[10][14]

-

Stir the mixture until the ylide formation is complete, which can be monitored by TLC.

-

-

Wittig Coupling:

-

Cool the ylide solution to a suitable temperature.

-

Add a solution of the chiral side-chain aldehyde in the same solvent dropwise to the ylide solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 70-75°C) for several hours, monitoring the progress by TLC.[10]

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture and quench with an appropriate reagent (e.g., water).

-

Extract the product with a suitable organic solvent (e.g., toluene).[10]

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic phase under reduced pressure to obtain the crude protected rosuvastatin intermediate.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Analytical Protocol: HPLC Analysis of Rosuvastatin Calcium

This protocol outlines a typical reverse-phase HPLC method for the analysis of rosuvastatin calcium in bulk drug and pharmaceutical formulations.

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), with the pH of the aqueous phase adjusted to 3.5 with phosphoric acid.[15][16]

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 25 mg of rosuvastatin calcium reference standard into a 50 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of water and acetonitrile with the aid of sonication for approximately 2 minutes. Dilute to volume with the same solvent mixture to obtain a stock solution (e.g., 500 µg/mL). Further dilute this stock solution to a suitable working concentration (e.g., 50 µg/mL).[15][16]

-

Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of rosuvastatin calcium to a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 5-10 minutes to dissolve the drug. Make up the volume with methanol. Filter the solution and further dilute with the mobile phase to a concentration within the calibration range.[17][18]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the rosuvastatin peak by its retention time compared to the standard.

-

Quantify the amount of rosuvastatin calcium in the sample by comparing the peak area with that of the standard.

-

Analytical Protocol: UV-Vis Spectrophotometric Analysis

This protocol describes a simple and rapid method for the quantification of rosuvastatin calcium.

-

Instrumentation:

-

UV-Visible Spectrophotometer (double beam).

-

-

Measurement Parameters:

-

Sample Preparation:

-

Standard Stock Solution: Accurately weigh 100 mg of rosuvastatin calcium and dissolve it in 100 mL of the chosen solvent to get a concentration of 1000 µg/mL.[20]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 2 to 24 µg/mL.[19][20]

-

Sample Solution (from tablets): Prepare a stock solution from the tablet powder as described in the HPLC protocol and then dilute to a concentration within the linear range of the assay.

-

-

Analysis:

-

Record the absorbance of the working standard solutions and the sample solution at the λmax against a solvent blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of rosuvastatin calcium in the sample solution from the calibration curve.

-

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2]

Signaling Pathway of HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by rosuvastatin initiates a cascade of events within the liver cells, leading to a reduction in circulating cholesterol levels.

Caption: The inhibitory effect of Rosuvastatin on the cholesterol biosynthesis pathway.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of rosuvastatin on HMG-CoA reductase. The assay is typically based on monitoring the oxidation of NADPH to NADP+, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.[21][22]

-

Reagents and Materials:

-

Purified HMG-CoA reductase enzyme.

-

HMG-CoA substrate solution.

-

NADPH solution.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Rosuvastatin calcium solutions of varying concentrations.

-

UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a cuvette or 96-well plate containing the assay buffer, NADPH solution, and the desired concentration of rosuvastatin (or vehicle for control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the HMG-CoA substrate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of rosuvastatin compared to the control.

-

Calculate the IC₅₀ value, which is the concentration of rosuvastatin that causes 50% inhibition of the enzyme activity.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of rosuvastatin calcium, tailored for a scientific audience. The synthetic strategies, particularly the robust Wittig reaction, offer reliable pathways for its production. The well-defined chemical and physical properties, along with established analytical methods, are crucial for its quality control and formulation development. The understanding of its mechanism of action at a molecular level continues to be of high interest for the development of new lipid-lowering therapies. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this important pharmaceutical agent.

References

- 1. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosuvastatin calcium | 147098-20-2 [chemicalbook.com]

- 3. Rosuvastatin Calcium - LKT Labs [lktlabs.com]

- 4. Rosuvastatin Calcium,Rosuvastatin Calcium Salt Suppliers [umabrothers.com]

- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rosuvastatin calcium price,buy Rosuvastatin calcium - chemicalbook [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Rosuvastatin calcium = 98 HPLC 147098-20-2 [sigmaaldrich.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 11. scribd.com [scribd.com]

- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ymerdigital.com [ymerdigital.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchpublish.com [researchpublish.com]

- 20. ajpp.in [ajpp.in]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-depth Review of Rosuvastatin's Effects on Cardiovascular Disease

A Technical Guide for Researchers and Drug Development Professionals

Rosuvastatin (B1679574), a potent synthetic statin, has emerged as a cornerstone in the management of dyslipidemia and the prevention of cardiovascular disease (CVD). Its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C), coupled with a range of pleiotropic effects, has solidified its role in both primary and secondary prevention strategies. This technical guide provides a comprehensive review of the core evidence supporting the use of rosuvastatin in mitigating cardiovascular risk, with a focus on its mechanism of action, pivotal clinical trial data, and detailed experimental methodologies for cited studies.

Mechanism of Action

Rosuvastatin exerts its primary effect through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of circulating LDL-C, thereby reducing plasma LDL-C concentrations.[1] Beyond its lipid-lowering properties, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant actions, which are believed to contribute to its cardiovascular benefits.[3]

Signaling Pathway: HMG-CoA Reductase Inhibition

The following diagram illustrates the mechanism of action of rosuvastatin in the cholesterol biosynthesis pathway.

Key Clinical Trials and Efficacy Data

The clinical efficacy of rosuvastatin in reducing cardiovascular events has been extensively evaluated in several large-scale, randomized controlled trials. These studies have provided robust evidence for its use in diverse patient populations.

JUPITER Trial (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin)

The JUPITER trial was a landmark study that investigated the role of rosuvastatin in the primary prevention of cardiovascular events in individuals with low to normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[4]

-

Study Design: A randomized, double-blind, placebo-controlled trial.[4]

-

Participant Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C levels <130 mg/dL and hsCRP levels ≥2.0 mg/L.[4]

-

Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a matching placebo.[5]

-

Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[5]

-

Statistical Analysis: The primary analysis was based on the intention-to-treat principle. Time-to-event data were analyzed using a Cox proportional-hazards model, and Kaplan-Meier plots were used to illustrate the cumulative incidence of the primary endpoint.[6][7]

CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure)

The CORONA trial assessed the efficacy of rosuvastatin in older patients with chronic systolic heart failure of ischemic etiology.

-

Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]

-

Participant Population: 5,011 patients aged ≥60 years with chronic symptomatic systolic heart failure (NYHA class II-IV) of ischemic origin and a left ventricular ejection fraction of ≤40%.[9]

-

Intervention: Patients were randomized to receive either rosuvastatin 10 mg daily or placebo.[10]

-

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[9]

-

Statistical Analysis: The primary analysis was a time-to-first-event analysis using a Cox proportional-hazards model. Additional analyses, including Poisson, Andersen-Gill, and negative binomial methods, were used to assess the effect on repeat hospitalizations.[8][9]

AURORA Trial (A Study to Evaluate the Use of Rosuvastatin in Subjects on Regular Hemodialysis: An Assessment of Survival and Cardiovascular Events)

The AURORA trial was designed to determine the effect of rosuvastatin on cardiovascular outcomes in patients with end-stage renal disease undergoing chronic hemodialysis.[11]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11][12]

-

Participant Population: 2,776 patients aged 50 to 80 years with end-stage renal disease who had been receiving maintenance hemodialysis for at least 3 months.[11][13]

-

Intervention: Participants were randomized to receive either rosuvastatin 10 mg daily or placebo.[11]

-

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[11]

-

Statistical Analysis: The primary endpoint was analyzed using a time-to-event analysis with a Cox proportional-hazards model.[14]

GISSI-HF Trial (Gruppo Italiano per lo Studio della Sopravvivenza nell'Insufficienza Cardiaca-Heart Failure)

The GISSI-HF trial investigated the effects of rosuvastatin on clinical outcomes in a broad population of patients with chronic heart failure.

-

Study Design: A randomized, double-blind, placebo-controlled trial.[15][16]

-

Participant Population: 4,574 patients with chronic heart failure (NYHA class II-IV), irrespective of cause and left ventricular ejection fraction.[15][16]

-

Intervention: Patients were randomly assigned to receive either rosuvastatin 10 mg daily or placebo.[15][16]

-

Primary Endpoints: Time to death from any cause, and a composite of time to death or admission to the hospital for cardiovascular reasons.[15][16]

-

Statistical Analysis: The primary analysis was performed according to the intention-to-treat principle. Time-to-event data were analyzed using a Cox proportional-hazards model, and Kaplan-Meier curves were generated.[17][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from major clinical trials involving rosuvastatin, highlighting its effects on lipid profiles and cardiovascular event rates.

Table 1: Effects of Rosuvastatin on Lipid Profiles in Key Clinical Trials

| Trial | Treatment Group | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline HDL-C (mg/dL) | % Change in HDL-C | Baseline Triglycerides (mg/dL) | % Change in Triglycerides |

| JUPITER [19] | Rosuvastatin 20 mg | 108 | -50% | 49 | +4% | 118 | -17% |

| Placebo | 108 | - | 49 | - | 118 | - | |

| CORONA | Rosuvastatin 10 mg | 137 | -45% | - | - | - | - |

| Placebo | 136 | - | - | - | - | - | |

| AURORA [19] | Rosuvastatin 10 mg | 99 | -43% | - | - | - | -16% |

| Placebo | 99 | -1.9% | - | - | - | +0.9% | |

| GISSI-HF | Rosuvastatin 10 mg | - | - | - | - | - | - |

| Placebo | - | - | - | - | - | - | |

| STELLAR [20] | Rosuvastatin 10-40 mg | - | -46% to -55% | - | +8% to +10% | - | -20% to -26% |

| ASTEROID [3] | Rosuvastatin 40 mg | 130.4 | -53% | 43.1 | +14.7% | - | - |

| METEOR [3] | Rosuvastatin 40 mg | - | -49% | - | - | - | - |

Data for some parameters were not available in the cited sources.

Table 2: Cardiovascular Event Rate Reduction with Rosuvastatin in Key Clinical Trials

| Trial | Primary Endpoint | Rosuvastatin Event Rate | Placebo Event Rate | Hazard Ratio (95% CI) | p-value |

| JUPITER [19][21] | Composite of CV death, MI, stroke, unstable angina, or revascularization | 0.77 per 100 person-years | 1.36 per 100 person-years | 0.56 (0.46-0.69) | <0.00001 |

| CORONA [18] | Composite of CV death, nonfatal MI, or nonfatal stroke | - | - | 0.92 (0.83-1.02) | 0.12 |

| AURORA [19] | Composite of CV death, nonfatal MI, or nonfatal stroke | 9.2 per 100 person-years | 9.5 per 100 person-years | 0.96 (0.84-1.11) | 0.59 |

| GISSI-HF [15][16] | Death from any cause | 29% | 28% | 1.00 (0.898-1.122) | 0.943 |

| Death or hospitalization for CV reasons | 57% | 56% | 1.01 (0.908-1.112) | 0.903 |

Pleiotropic Effects of Rosuvastatin

Beyond its primary lipid-lowering mechanism, rosuvastatin exhibits several pleiotropic effects that are thought to contribute to its cardiovascular protective properties.

Anti-inflammatory Effects

A significant body of evidence demonstrates that rosuvastatin possesses anti-inflammatory properties, most notably its ability to reduce levels of high-sensitivity C-reactive protein (hsCRP).[19] In the JUPITER trial, rosuvastatin 20 mg reduced median hsCRP levels by 37%.[19] Studies have also suggested that rosuvastatin can modulate other inflammatory markers, although the findings have been somewhat inconsistent. Some research indicates a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while other studies have reported no significant changes or even increases in certain inflammatory mediators.

Effects on Endothelial Function and Atherosclerosis

Rosuvastatin has been shown to improve endothelial function and slow the progression of atherosclerosis.[3] The METEOR and ASTEROID trials demonstrated that high-dose rosuvastatin therapy could halt the progression and even induce regression of carotid intima-media thickness and coronary atheroma burden, respectively.[3] These effects are likely mediated by a combination of LDL-C reduction and the drug's anti-inflammatory and antioxidant properties.

Conclusion

Rosuvastatin is a highly effective HMG-CoA reductase inhibitor that significantly reduces LDL-C and has a favorable impact on other lipid parameters. Its efficacy in reducing major cardiovascular events has been unequivocally demonstrated in primary prevention settings, particularly in individuals with elevated inflammatory markers, as highlighted by the JUPITER trial. While its benefit in patients with established heart failure or end-stage renal disease remains less clear, its potent lipid-lowering and pleiotropic effects make it an invaluable tool in the armamentarium against cardiovascular disease. Further research is warranted to fully elucidate the clinical implications of its diverse biological activities and to identify patient subgroups who may derive the greatest benefit from rosuvastatin therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. HMG-CoA reductase inhibitors.pptx [slideshare.net]

- 3. Current Perspectives on rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JUPITER trial - Wikipedia [en.wikipedia.org]

- 5. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ctsu.ox.ac.uk [ctsu.ox.ac.uk]

- 7. Statins for the Primary Prevention of Cardiovascular Events in Women with Elevated High-Sensitivity C-Reactive Protein or Dyslipidemia: Results from JUPITER and meta-analysis of women from primary prevention trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of rosuvastatin on repeat heart failure hospitalizations: the CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An economic evaluation of rosuvastatin treatment in systolic heart failure: evidence from the CORONA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AURORA trial - Wikipedia [en.wikipedia.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Effect of Rosuvastatin on Outcomes in Chronic Haemodialysis Patients: Baseline Data from the AURORA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rosuvastatin in Diabetic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of rosuvastatin in patients with chronic heart failure (the GISSI-HF trial): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GISSI > GISSI HF > Main analyses [gissi.org]

- 18. Do statins reduce the risk of myocardial infarction in patients with heart failure? A pooled individual-level reanalysis of CORONA and GISSI-HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

Rosuvastatin Calcium: An In-depth Technical Guide on its Role as a HMG-CoA Reductase Inhibitor

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of rosuvastatin (B1679574) calcium's function as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Core Mechanism of Action

Rosuvastatin calcium, a member of the statin class of drugs, primarily functions by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme.[1][2] This enzyme is critical in the mevalonate (B85504) pathway, a key metabolic sequence for cholesterol synthesis in the liver.[1] The inhibition of HMG-CoA reductase is a reversible and competitive process, meaning rosuvastatin competes with the natural substrate, HMG-CoA, for the enzyme's active site.[1] By effectively blocking this enzyme, rosuvastatin curtails the production of mevalonate, a precursor to cholesterol, thereby reducing overall cholesterol synthesis.[1]

The reduction in intracellular cholesterol levels in the liver triggers a cascade of events. The liver compensates by upregulating the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1][3] This increase in LDL receptors enhances the clearance of LDL cholesterol (often termed "bad cholesterol") from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[1][3]

Downstream Signaling: The SREBP-2 Pathway

The upregulation of LDL receptors is mediated by the sterol regulatory element-binding protein 2 (SREBP-2). When intracellular cholesterol levels are low, SREBP-2 is activated.[4][5] This activation involves the cleavage of SREBP-2, allowing its active form to translocate to the nucleus.[4] Inside the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) on the DNA, which in turn initiates the transcription of genes responsible for cholesterol uptake and synthesis, including the gene for the LDL receptor.[4][5] While statins like rosuvastatin activate the SREBP-2 pathway, they simultaneously inhibit the production of downstream products of the mevalonate pathway.[6]

Signaling Pathway of Rosuvastatin Action

References

- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. mdpi.com [mdpi.com]

- 6. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]

Rosuvastatin Calcium's Impact on C-reactive Protein Levels: A Technical Guide

Executive Summary

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. Beyond its primary mechanism of reducing low-density lipoprotein cholesterol (LDL-C), a substantial body of evidence demonstrates that rosuvastatin also significantly reduces levels of high-sensitivity C-reactive protein (hs-CRP), a key biomarker of systemic inflammation. This effect is, at least in part, independent of its impact on LDL-C, suggesting a direct anti-inflammatory or "pleiotropic" action. Landmark clinical trials, most notably the JUPITER study, have established that this CRP-lowering effect is associated with a significant reduction in major cardiovascular events, even in individuals with normal LDL-C levels. This whitepaper provides a detailed examination of the clinical data, proposed mechanisms of action, and experimental protocols relevant to understanding the impact of rosuvastatin calcium on C-reactive protein.

Introduction

C-reactive protein (CRP) is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, particularly interleukin-6 (IL-6). Elevated levels of CRP are linked to an increased risk of cardiovascular disease (CVD), reflecting an underlying inflammatory state that contributes to all phases of atherosclerosis.[1][2] Statins, including rosuvastatin, have demonstrated consistent efficacy in lowering CRP levels, an effect that contributes to their overall cardiovascular protective benefits.[3][4][5] The Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER) was a pivotal study that specifically investigated the benefits of rosuvastatin in a population with low to normal LDL-C but elevated hs-CRP, confirming that targeting inflammation is a viable strategy for cardiovascular risk reduction.[1][6][7]

Mechanism of Action: Beyond Lipid Lowering

Rosuvastatin's primary effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDL receptors in the liver and increased clearance of LDL-C from circulation. However, the reduction in CRP appears to stem from additional pleiotropic effects. The inhibition of the mevalonate (B85504) pathway by statins reduces the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of intracellular signaling proteins like Rho, Rac, and Ras.

The proposed anti-inflammatory mechanisms include:

-

Inhibition of Pro-inflammatory Signaling Pathways: Rosuvastatin has been shown to attenuate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome and Toll-like receptor 4 (TLR4)/NF-κB signaling.[8] This leads to a downstream reduction in the production of key inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9]

-

Upregulation of Anti-inflammatory Cytokines: Studies suggest that rosuvastatin can augment the expression of anti-inflammatory cytokines, such as IL-37 and IL-10, which play a role in suppressing inflammatory cascades.[9][10]

-

Endothelial Function Improvement: By inhibiting inflammatory mediators, rosuvastatin helps stabilize atherosclerotic plaques and improve endothelial function.[11]

Clinical Evidence from Major Trials

The effect of rosuvastatin on CRP has been extensively studied in large-scale clinical trials. The data consistently show a potent CRP-lowering effect across various patient populations.

Data Presentation

Table 1: Key Findings from the JUPITER Trial

| Parameter | Rosuvastatin Group (20 mg) | Placebo Group | Hazard Ratio (95% CI) | P-Value |

| Median LDL-C Reduction | 50% | - | - | <0.001 |

| Median hs-CRP Reduction | 37% | - | - | <0.001 |

| Primary Endpoint ¹ | 0.77 per 100 person-years | 1.36 per 100 person-years | 0.56 (0.46-0.69) | <0.00001 |

| Myocardial Infarction | 0.17 per 100 person-years | 0.37 per 100 person-years | 0.46 (0.30-0.70) | 0.0002 |

| Stroke | 0.18 per 100 person-years | 0.34 per 100 person-years | 0.52 (0.34-0.79) | 0.002 |

| All-Cause Mortality | 1.00 per 100 person-years | 1.25 per 100 person-years | 0.80 (0.67-0.97) | 0.02 |

| Source: JUPITER Trial (Ridker et al., 2008).[12] | ||||

| ¹Primary endpoint was a composite of myocardial infarction, stroke, arterial revascularization, hospitalization for unstable angina, or death from cardiovascular causes.[12] |

Table 2: Summary of Rosuvastatin's Effect on CRP in Various Clinical Trials

| Trial Name | Patient Population | Rosuvastatin Dose | Duration | Mean/Median CRP Reduction | Key Finding |

| JUPITER | Healthy, normal LDL-C, elevated hs-CRP | 20 mg/day | 1.9 years (median) | 37%[7][12][13] | Significantly reduced major cardiovascular events.[12] |

| METEOR | Low-risk, asymptomatic atherosclerosis | 40 mg/day | 2 years | 36%[14] | CRP lowering was independent of LDL-C reduction.[14] |

| ACS Study (Gupta et al.) | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 44%[15] | Rosuvastatin 20mg was more effective than atorvastatin (B1662188) 40mg in CRP reduction.[15] |

| AS Study (Chan et al.) | Mild to Moderate Aortic Stenosis | Not Specified | 3.5 years (median) | Significant decrease | Reduced CRP but had no effect on the progression of aortic stenosis.[16] |

Detailed Methodologies

JUPITER Trial: Experimental Protocol

The JUPITER trial was a landmark randomized, double-blind, placebo-controlled study designed to assess whether rosuvastatin could prevent major cardiovascular events in a population without hyperlipidemia but with evidence of inflammation.

-

Patient Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) were enrolled.[7][12]

-

Inclusion Criteria:

-

Exclusion Criteria: History of cardiovascular disease, diabetes, uncontrolled hypertension, or prior use of lipid-lowering therapy.[17]

-

Randomization and Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a matching placebo.[7][12]

-

Primary Endpoint: The primary outcome was the first occurrence of a major cardiovascular event, defined as a composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[12][17]

-

Biomarker Measurement: hs-CRP and lipid levels were measured at baseline and during follow-up. The trial was stopped early after a median follow-up of 1.9 years due to overwhelming evidence of benefit in the rosuvastatin group.[12][17]

Laboratory Protocol for CRP Measurement

High-sensitivity CRP (hs-CRP) assays are required to measure the low levels of inflammation associated with cardiovascular risk. The most common method used in clinical trials is particle-enhanced immunonephelometry.

-

Principle: This method is based on the principle of light scattering. Polystyrene particles are coated with monoclonal antibodies specific to human CRP. When a patient's serum sample containing CRP is added, the CRP molecules form antigen-antibody complexes with the coated particles, causing them to agglutinate.[18][19]

-

Procedure:

-

Sample Collection: Serum or plasma (heparin or EDTA) is collected from the patient. Fasting is not required. Samples can be stored refrigerated for short periods or frozen at -70°C for long-term storage.[18][19]

-

Dilution: The sample is automatically diluted by the analyzer to bring the CRP concentration within the assay's measurement range.[19]

-

Reaction: The diluted sample is mixed with the antibody-coated latex particles.

-

Quantification: A nephelometer directs a beam of light through the sample. The intensity of the light scattered by the agglutinated complexes is measured. This scattered light intensity is directly proportional to the concentration of CRP in the sample.[18][19]

-

Calibration: The concentration is calculated by comparing the sample's light scatter to a calibration curve generated from standards with known CRP concentrations.[18]

-

-

Assay Sensitivity: High-sensitivity assays can accurately detect CRP concentrations below 0.3 mg/L, which is necessary for cardiovascular risk stratification.

Conclusion

Rosuvastatin calcium consistently and significantly reduces C-reactive protein levels, a key marker of inflammation implicated in atherosclerosis. This anti-inflammatory effect, demonstrated robustly in major clinical trials like JUPITER, is at least partially independent of the drug's potent LDL-C lowering action.[3][14][20] The evidence suggests that rosuvastatin's pleiotropic effects, likely mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, contribute to its clinical efficacy in reducing cardiovascular events.[2][8] For researchers and drug development professionals, these findings underscore the importance of targeting inflammation as a therapeutic strategy in cardiovascular disease and highlight rosuvastatin as a key agent with dual lipid-lowering and anti-inflammatory benefits.

References

- 1. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]

- 4. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. The Jupiter study, CRP screening, and aggressive statin therapy-implications for the primary prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccjm.org [ccjm.org]

- 14. C-reactive protein lowering with rosuvastatin in the METEOR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Effect of rosuvastatin on C-reactive protein and progression of aortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ebm.bmj.com [ebm.bmj.com]

- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 19. Analytical Performance of a Highly Sensitive C-Reactive Protein-Based Immunoassay and the Effects of Laboratory Variables on Levels of Protein in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

A Comprehensive Technical Guide to Rosuvastatin Calcium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) calcium is a synthetic, third-generation statin and a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure and diverse properties of Rosuvastatin calcium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. The guide details the compound's physicochemical characteristics, pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, and outlines key experimental protocols for its analysis and activity assessment.

Chemical Structure and Identification

Rosuvastatin calcium is the calcium salt of rosuvastatin.[5] The molecule is characterized by a dihydroxy heptenoic acid side chain, which is structurally similar to the HMG-CoA substrate, and a distinct N-methyl methanesulfonamide (B31651) pyrimidine (B1678525) group.[6] Unlike some other statins, rosuvastatin contains a sulfur atom within its sulfonyl group.[6] The active form of the drug is the single (3R, 5S) enantiomer.[7]

The chemical name for Rosuvastatin calcium is bis{(E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid} calcium salt.[7]

Below is a diagram illustrating the chemical structure of Rosuvastatin calcium.

Physicochemical Properties

Rosuvastatin calcium is a white amorphous powder.[1] It is sparingly soluble in water and methanol (B129727), and slightly soluble in ethanol.[1] The compound is hydrophilic, with a partition coefficient (octanol/water) of 0.13 at a pH of 7.0.[1]

| Property | Value | Reference |

| Molecular Formula | C44H54CaF2N6O12S2 | [8][9] |

| Molecular Weight | 1001.1 g/mol | [5][8] |

| Melting Point | 156-160°C (decomposition) | [10] |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol. Soluble in DMSO (100 mg/mL) and DMF. | [1][10] |

| pKa | 4.6 | [11] |

| LogP (Octanol/Water) | 0.13 (at pH 7.0) | [1][12] |

| Optical Rotation | +14.8° at 24°C/D (c = 1.012 in 50% methanol) | [12] |

Pharmacological Properties

Mechanism of Action

Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the cholesterol biosynthesis pathway.[1][7] By inhibiting this enzyme, rosuvastatin reduces the synthesis of cholesterol in the liver.[2][7] This decrease in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the uptake and catabolism of LDL from the circulation.[7][13] Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL), further reducing the total number of VLDL and LDL particles.[3][13]

The inhibition of HMG-CoA reductase by rosuvastatin is reversible.[7] It exhibits a high affinity for the enzyme, with reported IC50 values in the nanomolar range, making it a potent inhibitor.[14] Specifically, the IC50 value for rosuvastatin against HMG-CoA reductase is 5.4 nM.[12][14]

The following diagram illustrates the signaling pathway of HMG-CoA reductase inhibition by Rosuvastatin.

Pharmacokinetics

The pharmacokinetic properties of Rosuvastatin calcium are summarized in the table below.

| Parameter | Description | Value | Reference |

| Absorption | Reaches peak plasma concentrations in 3 to 5 hours. Absolute bioavailability is approximately 20%. | Tmax: 3-5 hours; Bioavailability: ~20% | [6][8] |

| Distribution | Extensively bound to plasma proteins, primarily albumin. The mean volume of distribution at steady-state is approximately 134 liters. | Protein Binding: ~88%; Vd: ~134 L | [6][15] |

| Metabolism | Not extensively metabolized; approximately 10% of a dose is recovered as metabolites. The major metabolite, N-desmethyl rosuvastatin, is formed mainly by cytochrome P450 2C9. | ~10% metabolized, primarily by CYP2C9 | [1][6][8] |

| Excretion | Primarily excreted in the feces (90%), with the remainder in the urine. The elimination half-life is approximately 19 hours. | Fecal Excretion: ~90%; Elimination Half-life: ~19 hours | [1][6][8] |

Pharmacodynamics

Clinical studies have demonstrated that Rosuvastatin calcium effectively reduces levels of total cholesterol, LDL cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides, while increasing levels of high-density lipoprotein cholesterol (HDL-C).[8] The effects on LDL-C are dose-dependent.[2] A clinical trial showed that after 14 days of treatment with 10 mg of rosuvastatin daily, mean reductions in serum LDL-C from baseline were between 41.3% and 44.2%.[16]

Experimental Protocols

Determination of HMG-CoA Reductase Inhibition

A common method for determining the inhibitory activity of rosuvastatin on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.[17][18]

Materials:

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

NADPH solution

-

HMG-CoA reductase enzyme solution

-

HMG-CoA substrate solution

-

Rosuvastatin solution at various concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or a 96-well plate, combine the assay buffer, NADPH solution, and the rosuvastatin inhibitor solution at the desired concentration. A control reaction without the inhibitor should be run in parallel.[17]

-

Enzyme Addition: Add the HMG-CoA reductase enzyme solution to the reaction mixture.[17]

-

Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution.[17]

-

Kinetic Measurement: Immediately place the reaction vessel in the spectrophotometer pre-set to 37°C and record the absorbance at 340 nm at regular intervals for a defined period (e.g., 5-10 minutes).[17]

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of rosuvastatin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

The following diagram outlines the experimental workflow for determining HMG-CoA reductase inhibition.

Quantification of Rosuvastatin in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of rosuvastatin in biological matrices such as plasma and serum.[9][11]

Principle: Reversed-phase HPLC separates rosuvastatin from other components in the sample based on its hydrophobicity. The separated compound is then detected by a UV or mass spectrometry detector.

Materials and Instrumentation:

-

HPLC system with a UV or MS detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

-

Mobile phase: A mixture of an acidic buffer (e.g., 0.1M formic acid or potassium dihydrogen phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[9][19]

-

Internal standard (e.g., fluvastatin (B1673502) or carbamazepine)[9][20]

-